SLAM Family Receptors in Innate Immunity: An In-depth Technical Guide
SLAM Family Receptors in Innate Immunity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Signaling Lymphocytic Activation Molecule (SLAM) family of receptors is a group of nine type I transmembrane glycoproteins (SLAMF1-SLAMF9) primarily expressed on hematopoietic cells.[1][2] These receptors play a crucial role in regulating a wide array of immune responses, from lymphocyte development and activation to cytokine production and cytotoxicity.[2][3][4] In the realm of innate immunity, SLAM family members are key players in modulating the functions of natural killer (NK) cells, macrophages, dendritic cells (DCs), and other innate immune cells.[5][6][7] Their ability to act as both activating and inhibitory receptors, depending on the cellular context and the presence of specific adaptor proteins, makes them critical regulators of the delicate balance between immune activation and tolerance.[1][2][8]
This technical guide provides a comprehensive overview of the SLAM family of receptors in the context of innate immunity. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, signaling pathways, and experimental methodologies relevant to this important class of immunoreceptors.
The SLAM Family of Receptors: An Overview
The SLAM family consists of nine members, each with distinct expression patterns and functions. A defining feature of most SLAM family receptors is their homophilic binding nature, with the exception of SLAMF2 (CD48) and SLAMF4 (2B4), which interact heterophilically.[1][9][10] The cytoplasmic tails of most SLAM family members contain one or more Immunoreceptor Tyrosine-based Switch Motifs (ITSMs), which are crucial for their signaling functions.[1][3][4]
Quantitative Data: Expression and Binding Affinities
Understanding the quantitative aspects of SLAM family receptor expression and their binding affinities is crucial for elucidating their biological roles. The following tables summarize the available data on the expression of these receptors on key innate immune cells and their binding characteristics.
Table 1: Expression of SLAM Family Receptors on Human Innate Immune Cells
| Receptor | Monocytes | Macrophages | Natural Killer (NK) Cells | Dendritic Cells (DCs) | Neutrophils | Eosinophils |
| SLAMF1 (CD150) | Low, upregulated upon activation | Upregulated upon activation | Present | Low, upregulated upon activation | Absent | Present |
| SLAMF2 (CD48) | Present | Present | Present | Present | Low | Present |
| SLAMF3 (CD229) | Present | Present | Present (murine) | Present | Absent | Present |
| SLAMF4 (CD244) | Present | Present | High | Present | Absent | Present |
| SLAMF5 (CD84) | Present | Present | Present | Present | Absent | Present |
| SLAMF6 (NTB-A) | Present | Present | High (human) | Present | Present (murine) | Present |
| SLAMF7 (CRACC) | Low, upregulated on inflammatory monocytes | Upregulated upon activation | High | Induced after maturation | Absent | Absent |
| SLAMF8 (BLAME) | Present | Present | Weakly expressed | Present | Present | Absent |
| SLAMF9 (CD84H) | Upregulated upon differentiation to macrophages | Present | Absent | Present on pDCs | Absent | Absent |
Note: Expression levels can vary depending on the activation state of the cells and the specific subset. Quantitative expression data can be further explored in publicly available gene expression datasets such as GEO datasets GSE5099 and GSE55977.[11][12]
Table 2: Binding Affinities of SLAM Family Receptors
| Interacting Molecules | Binding Affinity (Kd) | Method |
| SLAMF1 ↔ SLAMF1 | ~200 µM (earlier reports), 0.48 µM (recent report) | Surface Plasmon Resonance (SPR), Analytical Ultracentrifugation (AUC) |
| SLAMF2 ↔ SLAMF4 | ~4 µM | SPR |
| SLAMF3 ↔ SLAMF3 | nM range | Not specified |
| SLAMF5 ↔ SLAMF5 | Sub-µM range | AUC |
| SLAMF6 ↔ SLAMF6 | ~2 µM | Not specified |
| SLAMF7 ↔ SLAMF7 | Not specified | Not specified |
| SLAMF7 - EAT-2 | 0.003 µM | Not specified |
| SLAMF7 - SAP | 0.44 µM | Not specified |
Note: The binding affinities can vary depending on the experimental conditions and the specific isoforms of the receptors.
Signaling Pathways of SLAM Family Receptors
The signaling outcome of SLAM family receptor engagement is critically dependent on the presence or absence of the SLAM-associated protein (SAP) family of adaptors, which includes SAP (SH2D1A), EAT-2 (SH2D1B), and ERT (in mice).[1][2] These small cytoplasmic proteins contain a single SH2 domain that binds to phosphorylated ITSMs in the cytoplasmic tails of SLAM receptors.[1][13]
Activating Signaling Pathway (in the presence of SAP/EAT-2)
In innate immune cells that express SAP family adaptors, such as NK cells, the engagement of SLAM family receptors typically leads to an activating signal. Upon ligand binding and receptor clustering, the ITSMs become phosphorylated by Src family kinases.[2] This creates a docking site for the SH2 domain of SAP or EAT-2.[1] The recruitment of SAP subsequently leads to the recruitment and activation of the Src kinase Fyn, initiating a downstream signaling cascade that promotes cell activation, cytokine production, and cytotoxicity.[1][8] EAT-2, on the other hand, can recruit other signaling molecules, including PLCγ, leading to cellular activation.[9]
Inhibitory Signaling Pathway (in the absence of SAP/EAT-2)
In innate immune cells that lack or have low levels of SAP family adaptors, such as macrophages and dendritic cells, SLAM family receptor engagement can lead to an inhibitory signal. In the absence of SAP, phosphorylated ITSMs recruit SH2 domain-containing phosphatases, such as SHP-1, SHP-2, and SHIP-1.[1][8] These phosphatases dephosphorylate key signaling molecules, thereby dampening cellular activation and effector functions.[1][8]
Role of SLAM Family Receptors in Innate Immune Cells
Natural Killer (NK) Cells
SLAM family receptors are crucial for regulating NK cell functions, including cytotoxicity and cytokine production.[14][15] Receptors such as SLAMF4 (2B4), SLAMF6 (NTB-A), and SLAMF7 (CRACC) are highly expressed on NK cells and generally function as activating receptors in the presence of EAT-2.[9][16] Their engagement enhances the lysis of target cells.[7][16] However, the signaling can be complex, as SLAMF4 has also been reported to have inhibitory functions under certain conditions.[17][18]
Macrophages and Dendritic Cells (DCs)
In macrophages and DCs, which typically lack SAP expression, SLAM family receptors often play a modulatory or inhibitory role.[1][6] For instance, SLAMF1 has been shown to regulate the production of pro-inflammatory cytokines like IL-12 and TNF-α in response to TLR ligands.[8][19] SLAMF7 can act as a negative regulator of inflammatory responses in human monocytes.[4] Furthermore, SLAMF1 has been implicated in enhancing the phagocytosis of bacteria by macrophages.[6][20] SLAMF9 expression is upregulated upon the differentiation of monocytes into macrophages and plays a role in the inflammatory response and clearance of bacterial infections.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SLAM family receptors in innate immunity.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells to lyse target cells.
Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When NK cells lyse the target cells, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the extent of cell lysis.[3][5][14][21]
Protocol:
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Target Cell Labeling:
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Harvest target cells (e.g., K562 cell line) and wash with culture medium.
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Resuspend 1 x 10⁶ target cells in 100 µL of medium and add 100 µCi of Na₂⁵¹CrO₄.
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Incubate for 1-2 hours at 37°C in a CO₂ incubator, with occasional mixing.
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Wash the labeled target cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.
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Resuspend the cells in culture medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Cytotoxicity Assay:
-
Prepare effector NK cells at various effector-to-target (E:T) ratios.
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In a 96-well V-bottom plate, add 100 µL of target cells (1 x 10⁴ cells) to each well.
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Add 100 µL of effector cells at the desired E:T ratios.
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Controls:
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Spontaneous release: Target cells with 100 µL of medium only.
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Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100.[21]
-
References
- 1. Gntb-A, a Novel Sh2d1a-Associated Surface Molecule Contributing to the Inability of Natural Killer Cells to Kill Epstein-Barr Virus–Infected B Cells in X-Linked Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTB-A, a new activating receptor in T cells that regulates autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cutting edge: NTB-A activates NK cells via homophilic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Germinal Center Responses Require A Multi-stage T:B Cell Adhesion Process Involving Integrins, SLAM-associated protein and CD84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD84 is up-regulated on a major population of human memory B cells and recruits the SH2 domain containing proteins SAP and EAT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cutting edge: the SLAM family receptor Ly108 controls T cell and neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD84 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Homophilic and Heterophilic Interactions of Type II Cadherins Identify Specificity Groups Underlying Cell-Adhesive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLAMF6 compartmentalization enhances T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. CD84 is a regulator of the immunosuppressive microenvironment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Ly108 in the thymus: evidence for distinct properties of a novel form of Ly108 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
- 19. Structure of CD84 provides insight into SLAM family function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The receptor Ly108 functions as a SAP adaptor dependent on-off switch for T cell help to B cells and NKT cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
